Benzyl 3-[(acetylsulfanyl)methyl]-4-chloro-4-oxobutanoate
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Overview
Description
Benzyl 3-[(acetylsulfanyl)methyl]-4-chloro-4-oxobutanoate is an organic compound that features a benzyl group attached to a butanoate backbone with acetylsulfanyl and chloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-[(acetylsulfanyl)methyl]-4-chloro-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Introduction of the Acetylsulfanyl Group: The acetylsulfanyl group can be added through a nucleophilic substitution reaction, where a suitable acetylsulfanyl precursor reacts with the benzyl intermediate.
Chlorination: The chloro group can be introduced via a free radical halogenation reaction using N-bromosuccinimide (NBS) as a bromine source.
Esterification: The final step involves esterification to form the butanoate backbone, typically using an acid catalyst under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols in polar aprotic solvents.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 3-[(acetylsulfanyl)methyl]-4-chloro-4-oxobutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 3-[(acetylsulfanyl)methyl]-4-chloro-4-oxobutanoate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Properties
CAS No. |
89563-30-4 |
---|---|
Molecular Formula |
C14H15ClO4S |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
benzyl 3-(acetylsulfanylmethyl)-4-chloro-4-oxobutanoate |
InChI |
InChI=1S/C14H15ClO4S/c1-10(16)20-9-12(14(15)18)7-13(17)19-8-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 |
InChI Key |
OSHLAVVGTZFIIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC(CC(=O)OCC1=CC=CC=C1)C(=O)Cl |
Origin of Product |
United States |
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